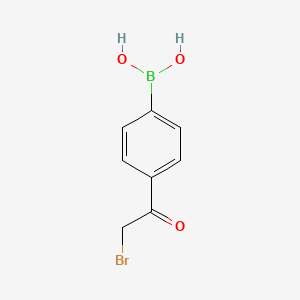

(4-(2-Bromoacetyl)phenyl)boronic acid

Description

Role as a Versatile Coupling Partner

The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the bromoacetyl group provides a reactive site for nucleophilic substitution and other transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. libretexts.org The boronic acid group in (4-(2-Bromoacetyl)phenyl)boronic acid readily participates in this reaction, allowing for the coupling with a wide variety of aryl and heteroaryl halides. libretexts.orgvulcanchem.com This reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org

For instance, the coupling of (4-(2-Bromoacetyl)phenyl)boronic acid with aryl bromides, such as 4-bromoanisole, yields biaryl ketones. vulcanchem.comresearchgate.net These products are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction conditions for Suzuki-Miyaura coupling can be optimized by varying the catalyst, base, and solvent to achieve high yields. ysu.am Studies have shown that using catalysts like PdCl2(PPh3)2 in combination with bases such as potassium fluoride (B91410) can lead to excellent yields of the desired biaryl products. ysu.am

The scope of the Suzuki-Miyaura reaction using (4-(2-Bromoacetyl)phenyl)boronic acid extends to a range of substrates, including those with different electronic and steric properties. This versatility makes it a key tool for creating diverse molecular libraries for drug discovery and materials science.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Interactive data table available online.

| Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4'-Methoxy-4-acetylbiphenyl | >90 |

| 4-Chloroacetophenone | Pd(II)-complex 7 | Cs2CO3 | Water | 4-Acetyl-4'-acetylbiphenyl | 88 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh3)4 | Various | Various | Substituted phenyl-pyrimidines | Varies |

Data sourced from multiple studies to illustrate the versatility of the reaction. vulcanchem.comarkat-usa.orgmdpi.com

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety of (4-(2-Bromoacetyl)phenyl)boronic acid can participate in other palladium-catalyzed transformations. These reactions often involve different coupling partners and can lead to the formation of a variety of carbon-carbon and carbon-heteroatom bonds. While less common than Suzuki-Miyaura coupling for this specific compound, the potential for other palladium-catalyzed reactions exists, such as those involving organohalides under different catalytic systems. st-andrews.ac.uk The development of new palladium catalysts continues to expand the scope of these transformations. researchgate.net

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. researchgate.netresearchgate.net The boronic acid group can undergo coupling with various nucleophiles, including amines, phenols, and thiols, in the presence of a copper catalyst. researchgate.net This type of reaction, often referred to as the Chan-Lam coupling, is particularly useful for the formation of carbon-heteroatom bonds. researchgate.net

While specific examples detailing the use of (4-(2-Bromoacetyl)phenyl)boronic acid in copper-promoted cross-coupling are not extensively documented in the provided search results, the general reactivity of arylboronic acids in these systems is well-established. nih.govmdpi.com These reactions typically proceed under mild conditions and exhibit good functional group tolerance. nih.gov The bromoacetyl group in the molecule would likely remain intact under these conditions, allowing for subsequent modifications.

Precursor for Heterocyclic Chemistry

The bromoacetyl group of (4-(2-Bromoacetyl)phenyl)boronic acid is a key functional handle for the construction of various heterocyclic ring systems. This reactivity, combined with the ability to introduce an aryl group via the boronic acid, provides a powerful strategy for synthesizing complex molecules.

The α-bromo ketone functionality of the bromoacetyl group is highly electrophilic and readily reacts with a variety of nucleophiles to form heterocyclic structures. A common and powerful application is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo ketone reacts with a thiourea (B124793) or thioamide derivative to form a thiazole ring. nih.govorientjchem.org This method is a cornerstone in the synthesis of thiazole-containing compounds, which are prevalent in many biologically active molecules. nih.govmdpi.com

Similarly, reaction with 2-aminopyridine (B139424) derivatives can lead to the formation of imidazopyridine scaffolds. nih.gove3s-conferences.org This reaction typically proceeds through an initial nucleophilic attack of the amino group on the α-carbon of the bromoacetyl moiety, followed by cyclization and dehydration to form the fused heterocyclic system. e3s-conferences.org The imidazopyridine core is a privileged structure in medicinal chemistry, found in numerous drugs. researchgate.net

Table 2: Heterocyclic Systems Synthesized from Bromoacetyl Precursors Interactive data table available online.

| Reactant | Resulting Heterocycle | General Reaction Type |

| Thiourea/Thioamide | Thiazole | Hantzsch Synthesis |

| 2-Aminopyridine | Imidazopyridine | Condensation/Cyclization |

| o-Phenylenediamine | Quinoxaline | Condensation/Cyclization |

This table illustrates the general reactivity of the bromoacetyl group in forming various heterocyclic rings. nih.gove3s-conferences.org

The ability to first perform a cross-coupling reaction using the boronic acid and then utilize the bromoacetyl group for heterocycle formation allows for the strategic construction of complex polycyclic frameworks. For example, a Suzuki-Miyaura coupling can be used to append a specific aryl or heteroaryl group to the phenyl ring of (4-(2-Bromoacetyl)phenyl)boronic acid. The resulting biaryl ketone can then be subjected to cyclization reactions to generate intricate, multi-ring systems.

This sequential approach provides a high degree of modularity, allowing chemists to systematically vary different parts of the final molecule. This strategy is particularly valuable in drug discovery programs where the synthesis of a library of analogues is required to explore structure-activity relationships. The development of novel boron heterocycles through cyclocondensation reactions of boronic acids with various functionalized reagents is an active area of research. aablocks.com

Properties

IUPAC Name |

[4-(2-bromoacetyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZTUNUYGFMPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CBr)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoacetyl Phenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its role in palladium-catalyzed cross-coupling reactions. Its reactivity is characterized by its Lewis acidic nature, its ability to undergo transmetalation, and its propensity to form cyclic anhydrides known as boroxines.

Boronic acids, including (4-(2-Bromoacetyl)phenyl)boronic acid, are recognized as Lewis acids, capable of accepting a pair of electrons. nih.gov This acidity is fundamental to their interaction with nucleophiles, most notably diols. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov The Lewis acidity of a boronic acid can be influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups decrease it. nih.gov

The interaction of boronic acids with 1,2- and 1,3-diols to form cyclic boronate esters is a reversible process influenced by pH, temperature, and the concentration of competing diols. researchgate.net This complexation is driven by the coordination of the diol's hydroxyl groups with the boronic acid. researchgate.net The formation of these boronate esters is a key principle in the design of sensors for saccharides and other biologically relevant diols. nih.gov The stability of these complexes is not solely dependent on the electronic effects on the boronic acid but is also significantly affected by steric interactions and angle strain within the newly formed boronate ester ring. researchgate.net

| Factor | Influence on Boronic Acid-Diol Complexation |

| pH | Complex formation is generally favored at pH values greater than or equal to the pKa of the boronic acid, where the tetrahedral boronate form is more prevalent. researchgate.net |

| Substituents | Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, which can influence the equilibrium of complexation. nih.gov |

| Diol Structure | The geometry and steric bulk of the diol can impact the stability of the resulting boronate ester. researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and the transmetalation step is a critical part of its catalytic cycle. rsc.orgelsevierpure.com In this step, the organic group from the boronic acid is transferred to the palladium(II) center. rsc.orgelsevierpure.com For (4-(2-Bromoacetyl)phenyl)boronic acid, this involves the transfer of the (4-(2-bromoacetyl)phenyl) group.

The mechanism of transmetalation has been the subject of extensive study. Two primary pathways have been proposed: the "boronate pathway" and the "oxo-palladium pathway". nih.gov

Boronate Pathway (Path A): This pathway involves the direct reaction of a palladium(II) species with a tetracoordinate arylboronate, which is formed by the reaction of the boronic acid with a base. nih.govnih.gov This leads to a pre-transmetalation intermediate with a Pd-O-B linkage. illinois.edu

Oxo-Palladium Pathway (Path B): In this alternative, a palladium(II)-hydroxo complex reacts with the neutral, tricoordinate boronic acid to form the pre-transmetalation intermediate. nih.govnih.gov

Recent research has provided evidence for both pathways, and the dominant mechanism can be influenced by the reaction conditions, such as the nature of the base and the presence of additives. nih.govillinois.edu The transmetalation process is a crucial step in the synthesis of a wide array of biaryl compounds and other complex organic molecules. nih.gov

A characteristic reaction of boronic acids is their dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. nih.gov This process is reversible, with the equilibrium between the boronic acid and the boroxine (B1236090) being influenced by the presence of water. clockss.orgresearchgate.net The formation of boroxines can occur through simple heating or by using a dehydrating agent. nih.gov

For arylboronic acids, the stability of the corresponding boroxine is influenced by the substituents on the aromatic ring. Electron-donating groups on the phenyl ring have been shown to promote the formation of boroxines. clockss.org In the solid state, it is common for boronic acids to exist as their boroxine form. researchgate.net The dehydration of 4-formylphenylboronic acid to 2,4,6-tris(4-formylphenyl)boroxine is a well-documented example of this transformation. researchgate.net This reversible dehydration is an important consideration in the handling and storage of boronic acids.

| Compound | Transformation | Conditions |

| Phenylboronic acid | Dehydration | Heating clockss.org |

| Arylboronic acids | Dehydration | Azeotropic removal of water, or drying over sulfuric acid or phosphorus pentoxide nih.gov |

| Arylboronic acids with electron-donating groups | Boroxine formation | Generally favored clockss.org |

Reactivity of the Bromoacetyl Group

The bromoacetyl group is a highly reactive functional group, primarily due to the presence of a good leaving group (bromide) on the carbon alpha to a carbonyl group. This makes it a potent electrophile, susceptible to attack by a variety of nucleophiles.

The bromoacetyl moiety readily participates in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. This reactivity is characteristic of α-halo ketones. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, including the alkylation of amines, thiols, and other nucleophiles. researchgate.net In the context of medicinal chemistry, the bromoacetyl group can act as an electrophilic "warhead," capable of covalently modifying nucleophilic residues, such as cysteine, in the active sites of enzymes. vulcanchem.com

The carbonyl carbon of the bromoacetyl group is also an electrophilic center, though generally less reactive towards nucleophiles than the α-carbon in substitution reactions. The polarization of the carbon-oxygen double bond renders the carbon atom electron-poor and thus susceptible to attack by nucleophiles. libretexts.org Protonation or coordination to a Lewis acid can further enhance the electrophilicity of the carbonyl carbon by increasing the positive charge character on the oxygen atom. quora.com While nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones, in the case of α-halo ketones, substitution at the α-carbon is often the dominant reaction pathway.

Potential for Radical Reactions

While specific studies on the radical reactivity of (4-(2-bromoacetyl)phenyl)boronic acid are not extensively documented, the inherent properties of its constituent functional groups suggest a strong potential for participation in radical-mediated transformations. Both α-halocarbonyls and arylboronic acids are known precursors for radical generation under various conditions, particularly through photoredox catalysis.

The bromoacetyl group can serve as a precursor to α-keto radicals. The carbon-bromine bond in α-haloketones is susceptible to homolytic cleavage upon exposure to light or through single electron transfer (SET) from a suitable photocatalyst. researchgate.net This process generates a highly reactive α-acyl radical, which can subsequently engage in a variety of carbon-carbon bond-forming reactions.

Similarly, arylboronic acids can be activated to generate aryl radicals. This transformation is typically achieved through photoredox catalysis, where an excited photocatalyst oxidizes the boronic acid, leading to a radical cation that can then fragment to produce an aryl radical. researchgate.netsemanticscholar.org The oxidation potential of boronic acids can be a limiting factor, but it has been shown that this can be modulated through the formation of complexes, for instance, with amide solvents or other Lewis bases, facilitating radical generation under milder conditions. semanticscholar.orgchemrxiv.org

Given that (4-(2-bromoacetyl)phenyl)boronic acid contains both of these functionalities, it is plausible that it could engage in radical reactions through either or both of these pathways. For instance, selective generation of an α-acyl radical from the bromoacetyl moiety could be achieved, leaving the boronic acid available for subsequent cross-coupling reactions. Conversely, conditions could be optimized to generate an aryl radical from the boronic acid group. The potential for intramolecular radical cyclization or intermolecular radical addition reactions, initiated at either the bromoacetyl or the boronic acid site, presents an intriguing area for future research.

Interplay of Functional Groups: Orthogonality and Synergistic Transformations

The presence of two distinct and chemically addressable functional groups within (4-(2-bromoacetyl)phenyl)boronic acid allows for a high degree of synthetic flexibility, primarily through the principle of orthogonal reactivity. Orthogonality refers to the ability to react one functional group selectively in the presence of the other under a specific set of reaction conditions. researchgate.net

The boronic acid group is most commonly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides/triflates. vulcanchem.com In contrast, the bromoacetyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form stable covalent bonds. vulcanchem.com This differential reactivity allows for the sequential modification of the molecule. For example, a Suzuki-Miyaura coupling can be performed on the boronic acid moiety, followed by a nucleophilic substitution at the bromoacetyl group, or vice versa. This stepwise approach enables the construction of complex molecular architectures from a single, versatile building block. A similar strategy has been demonstrated in the sequential polymerization of 1-bromobenzene-4-boronic acid, where the boronic acid groups first self-dehydrate and then the bromo groups undergo Ullmann radical coupling. researchgate.net

Beyond simple orthogonality, the potential for synergistic transformations, where both functional groups participate in a concerted or sequential manner to achieve a specific chemical outcome, is an area of growing interest. For instance, the boronic acid could act as a directing group, influencing the stereochemical outcome of a reaction at the bromoacetyl center. While specific examples for (4-(2-bromoacetyl)phenyl)boronic acid are not yet prevalent in the literature, the concept has been explored with related compounds. For example, the boronic acid in ortho-formylphenylboronic acid has been shown to accelerate the rate of imine formation with various nucleophiles. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving (4-(2-bromoacetyl)phenyl)boronic acid are dictated by the specific conditions employed and the nature of the reacting partner.

Below is a table summarizing typical reaction conditions and their impact on the yield of Suzuki-Miyaura couplings, based on data for related compounds.

| Parameter | Variation | Effect on Yield/Rate |

| Catalyst Loading | 0.05 mol% to 1.0 mol% | Higher loading generally increases rate, but lower loadings can be more efficient. |

| Base | K₂CO₃, KOH, NaOAc | The choice of base is crucial and can significantly affect the yield. Stronger, more soluble bases often lead to faster reactions. |

| Temperature | Room Temperature to 140°C | Higher temperatures generally increase the reaction rate. |

| Solvent | Toluene, DMF, Ethanol/Water | Solvent polarity and its ability to dissolve reactants and the catalyst are important factors. |

Nucleophilic Substitution: The bromoacetyl group is a strong electrophile, and its reaction with nucleophiles is generally a thermodynamically favorable process. The reaction typically follows an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate, as well as the nucleophilicity of the attacking species and the solvent polarity. The thermodynamics of nucleophilic substitution by arylboronic acids have been investigated in specific cases, revealing that the reaction can proceed via an SN2-type process under certain conditions, with the CONH group of an adjacent amide playing a crucial role in promoting the reaction. researchgate.net

The table below outlines general conditions for nucleophilic substitution reactions on the bromoacetyl group.

| Parameter | Variation | Effect on Reaction |

| Nucleophile | Amines, Thiols, Alcohols | Stronger nucleophiles lead to faster reaction rates. |

| Base | Triethylamine, DIPEA | Often used to scavenge the HBr byproduct when using amine nucleophiles. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are typically used to solvate the reactants and facilitate the SN2 reaction. |

| Temperature | Room Temperature to 50°C | Mild heating may be required for less reactive nucleophiles. |

Applications in Advanced Organic Synthesis

Building Block for Multifunctional Scaffolds and Chemical Probes

(4-(2-Bromoacetyl)phenyl)boronic acid is a bifunctional reagent that has garnered significant attention as a versatile building block in organic synthesis. Its structure is unique, featuring two distinct reactive sites: a boronic acid group and a bromoacetyl group. vulcanchem.com This dual functionality allows for orthogonal or sequential chemical modifications, making it an ideal starting point for the construction of multifunctional molecular scaffolds and sophisticated chemical probes. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, while the bromoacetyl group serves as a potent electrophile for covalent modification of nucleophiles. vulcanchem.com

The phenylboronic acid group is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govresearchgate.net This reaction is one of the most powerful and widely used methods for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and materials science. nih.gov The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

In the context of (4-(2-Bromoacetyl)phenyl)boronic acid, this functionality allows for the introduction of a wide array of aryl or heteroaryl substituents at the para-position relative to the bromoacetyl group. This capability is crucial for tuning the electronic and steric properties of the final molecule. For instance, coupling with various aryl halides can generate a library of biaryl ketones, which are valuable intermediates in medicinal chemistry. vulcanchem.com A key advantage is that the Suzuki-Miyaura coupling conditions are generally mild and tolerant of many functional groups, including the bromoacetyl moiety, allowing for its preservation for subsequent reactions.

Recent research has also demonstrated the functionalization of nanoparticles containing phenylboronic acid groups through aqueous Suzuki-Miyaura coupling reactions, highlighting the robustness and versatility of this transformation on complex scaffolds. mdpi.com

Table 1: Examples of Derivatization via the Boronic Acid Functionality

| Reaction Type | Coupling Partner Example | Product Type | Catalyst System | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromoanisole | Biaryl Ketone | Palladium Catalyst | vulcanchem.com |

| Suzuki-Miyaura Coupling | 4-Iodobenzaldehyde | Functionalized Biaryl | Na₂PdCl₄/Phosphine Ligand | mdpi.com |

The bromoacetyl group is a highly reactive electrophilic moiety, functioning as an α-halo ketone. This group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. This reactivity is central to the role of (4-(2-Bromoacetyl)phenyl)boronic acid in creating chemical probes and bioconjugates. vulcanchem.com

The true synthetic power of this building block is realized through sequential functionalization, where reactions are performed first at the boronic acid site and then at the bromoacetyl group, or vice versa. This strategic approach allows for the controlled and stepwise assembly of complex molecular architectures.

A typical sequence might involve:

Suzuki-Miyaura Coupling: The boronic acid is first coupled with an aryl halide to create a specific biaryl scaffold.

Nucleophilic Substitution: The bromoacetyl group of the resulting product is then reacted with a nucleophile. For example, the bromoacetyl moiety can act as an "electrophilic warhead" to covalently modify the thiol group of cysteine residues in proteins. vulcanchem.com This specific reaction is widely exploited in the design of enzyme inhibitors and activity-based protein profiling (ABPP) probes.

This sequential approach provides a modular platform for synthesizing diverse molecules where one part of the molecule is responsible for structural architecture or targeting (derived from the boronic acid) and the other part provides a reactive handle for covalent linkage (the bromoacetyl group). The ability to perform these reactions in a stepwise manner is critical for building multifunctional probes for biological systems. bohrium.com

Table 2: Common Nucleophilic Reactions with the Bromoacetyl Group

| Nucleophile Type | Example | Resulting Linkage | Application | Ref. |

|---|---|---|---|---|

| Thiol | Cysteine residue in a protein | Thioether | Enzyme Inhibition, Bioconjugation | vulcanchem.com |

| Amine | Primary or secondary amine | α-Amino ketone | Scaffold Elaboration | |

| Carboxylate | Carboxylic acid salt | Ester | Prodrug Synthesis |

Contributions to Complex Molecule Synthesis

The unique bifunctional nature of (4-(2-bromoacetyl)phenyl)boronic acid makes it a valuable contributor to the synthesis of complex and functionally sophisticated molecules, particularly in the fields of medicinal chemistry and chemical biology. Its utility is not just in creating molecular diversity but in constructing molecules with precisely defined functions, such as enzyme inhibitors and targeted bioconjugates. researchgate.netrsc.org

One prominent application is in the development of targeted covalent inhibitors. In this strategy, a molecule is designed with two key domains: a "targeting" domain that provides binding affinity and selectivity for a specific protein, and a "warhead" that forms a covalent bond with a nearby nucleophilic residue in the protein's active site, leading to irreversible inhibition.

The synthesis of such an inhibitor can be exemplified as follows:

The boronic acid end of (4-(2-bromoacetyl)phenyl)boronic acid is used in a Suzuki-Miyaura coupling to attach a molecular fragment that confers binding affinity to the target protein. This fragment is chosen based on the structure and properties of the protein's binding pocket.

The resulting intermediate, which now contains the desired targeting scaffold, retains the bromoacetyl group. This group serves as the covalent warhead.

When this synthesized molecule is introduced to its target protein, the targeting domain guides it to the active site. The proximate bromoacetyl group can then be attacked by a nucleophilic amino acid residue, such as cysteine, forming a permanent covalent bond. vulcanchem.com

This approach has been successfully used to develop inhibitors for various enzymes, including proteases, where IC₅₀ values have been reported in the nanomolar range. vulcanchem.com The ability to construct these complex molecules in a modular fashion, starting from (4-(2-bromoacetyl)phenyl)boronic acid, underscores its significant contribution to modern synthetic and medicinal chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the relative energies of different spatial orientations (conformers).

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of phenylboronic acid derivatives. tandfonline.comresearchgate.net Calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), paired with Pople-style basis sets like 6-311++G(d,p). researchgate.netnih.gov This level of theory has proven effective for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic parameters for related compounds like 3-bromophenylboronic acid and various chlorophenylboronic acid isomers. researchgate.netnih.gov For (4-(2-Bromoacetyl)phenyl)boronic acid, DFT would be employed to find the lowest energy structure by optimizing all bond lengths, bond angles, and dihedral angles, ensuring that the final geometry corresponds to a true energy minimum on the potential energy surface, as confirmed by the absence of imaginary vibrational frequencies. lodz.pl

The conformational landscape of (4-(2-Bromoacetyl)phenyl)boronic acid is primarily defined by the rotation around key single bonds: the C1-C(O) bond, the C(O)-CH2Br bond, the C4-B bond, and the two B-O bonds of the boronic acid group. The orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring gives rise to distinct conformers.

Studies on similar phenylboronic acids have identified several stable conformers, typically labeled based on the orientation of the hydroxyl protons. nih.gov The main conformers arise from the rotation of the two O-H bonds, often referred to as anti-syn, anti-anti, and syn-syn. nih.gov For many substituted phenylboronic acids, including the analogous para-chloro isomer, the anti-syn conformer (also known as endo-exo) is found to be the most stable structure. nih.govnih.gov This conformer typically has a planar or near-planar arrangement. In contrast, other conformers may feature a non-coplanar orientation between the phenyl ring and the boronic acid group to relieve steric strain. nih.gov The relative energies of these conformers are typically calculated to determine the global minimum energy structure.

| Conformer | Relative Stability (kcal/mol) for p-ClPhBA* |

| anti-syn | 0.00 |

| syn-syn | 1.44 |

| anti-anti | 4.10 |

*Data from DFT calculations on para-chlorophenylboronic acid (p-ClPhBA) at the HF/6-311++G(d,p) level of theory, illustrating typical energy differences between conformers. nih.gov

In addition to intramolecular conformations, phenylboronic acids are well-known to form stable intermolecular hydrogen-bonded dimers in the solid state, a feature that would also be predicted computationally for (4-(2-Bromoacetyl)phenyl)boronic acid. mdpi.com

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic distribution and inherent reactivity of a molecule through various derived descriptors.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

For (4-(2-Bromoacetyl)phenyl)boronic acid, the distribution of these orbitals dictates its chemical behavior.

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic ring and potentially the bromine atom. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its ability to donate electrons. taylorandfrancis.com

LUMO: The LUMO is anticipated to be centered on the electron-withdrawing bromoacetyl group, particularly the antibonding σ* orbital of the C-Br bond, and the empty p-orbital of the boron atom. The energy of the LUMO (E_LUMO) relates to the electron affinity and the molecule's ability to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. taylorandfrancis.com The distinct localization of the HOMO and LUMO in (4-(2-Bromoacetyl)phenyl)boronic acid makes it a bifunctional molecule, susceptible to nucleophilic attack at the electrophilic bromoacetyl moiety and capable of engaging in reactions via the boronic acid group, such as Suzuki-Miyaura coupling.

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Phenyl ring, Bromine atom | Nucleophilic character, site of electrophilic attack |

| LUMO | Bromoacetyl group (C-Br), Boronic acid (B atom) | Electrophilic character, site of nucleophilic attack |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential projected onto the molecule's electron density surface. uni-muenchen.de It is an invaluable tool for predicting reactivity, as it highlights the electron-rich and electron-poor regions of a molecule. wolfram.commdpi.com MEP maps use a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), with intermediate potentials shown in colors like orange, yellow, and green. youtube.com

For (4-(2-Bromoacetyl)phenyl)boronic acid, the MEP map would be expected to show:

Negative Potential (Red/Orange): A strong region of negative potential localized on the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net The oxygen atoms of the boronic acid hydroxyl groups would also exhibit negative potential.

Positive Potential (Blue): Regions of positive potential would be found on the acidic hydrogen atoms of the boronic acid's hydroxyl groups. A significant electrophilic site would also be located on the α-carbon atom attached to the bromine, a result of the inductive electron-withdrawing effects of both the carbonyl group and the halogen. nih.gov This positive character makes it the primary target for nucleophilic substitution reactions.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Measures the propensity of a species to accept electrons; a global index for electrophilic character. |

The presence of the strongly electron-withdrawing bromoacetyl group is expected to give (4-(2-Bromoacetyl)phenyl)boronic acid a high electrophilicity index (ω), classifying it as a strong electrophile. The reactivity of α-haloketones is well-established and stems from the polarization of the carbon-halogen bond, which makes the α-carbon highly susceptible to nucleophilic attack. nih.gov Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the reactivity of specific atoms within the molecule, distinguishing the susceptibility of each site to nucleophilic, electrophilic, or radical attack.

Mechanistic Insights from Computational Modeling of Reactions

While specific computational studies modeling the reactions of (4-(2-Bromoacetyl)phenyl)boronic acid are not widely available in public literature, mechanistic insights can be inferred from computational studies on analogous phenylboronic acid derivatives and the fundamental reactivity of its functional groups.

The boronic acid group is well-known for its participation in various catalytic cycles, most notably the Suzuki-Miyaura cross-coupling reaction. The bromoacetyl group, on the other hand, acts as an electrophilic site, reactive towards nucleophiles. Computational models of related systems help to elucidate the intricate steps of these transformations.

For instance, the bromoacetyl moiety's electrophilicity makes it a target for covalent modification of nucleophilic residues in biomolecules, such as cysteine in enzymes. Computational docking and molecular dynamics simulations on similar inhibitor molecules can predict binding affinities and the geometry of the transition state for the covalent bond formation.

The boronic acid functional group's reactivity has also been the subject of extensive computational investigation. Density Functional Theory (DFT) calculations have been employed to explore the mechanisms of boronic acid-catalyzed reactions, such as direct amidation. These studies propose that the reaction may proceed through dimeric boron-containing intermediates, which activate the carboxylic acid and facilitate the nucleophilic attack by the amine. While not directly modeling (4-(2-Bromoacetyl)phenyl)boronic acid, these findings suggest that the boronic acid portion of the molecule can act as a catalyst or a catalytic anchor in various organic transformations.

Furthermore, computational studies have shed light on the protodeboronation of boronic acids, a common side reaction. Mechanistic proposals, supported by computational modeling, suggest a boronic acid-mediated process, even in the solid state. Understanding such degradation pathways is crucial for optimizing reaction conditions and storage of the compound.

In the context of synergistic catalysis, where a boronic acid might work in concert with a transition metal catalyst, computational modeling can unravel complex interlocking catalytic cycles. For example, DFT computations have been used to determine the Gibbs free energy barrier of the rate-limiting step in a rhodium/organoboron synergistic catalysis, providing a detailed picture of the reaction's energetics. Such insights are transferable to predict the potential synergistic catalytic activity of (4-(2-Bromoacetyl)phenyl)boronic acid.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, which are invaluable for their characterization. Although specific computational spectra for (4-(2-Bromoacetyl)phenyl)boronic acid are not readily found, data from analogous compounds allow for reliable predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H and 13C NMR spectra of (4-(2-Bromoacetyl)phenyl)boronic acid can be predicted based on computational studies of similar phenylboronic acid derivatives. The protons on the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.5–8.0 ppm in a solvent like CDCl₃, with their exact shifts influenced by the electron-withdrawing bromoacetyl group and the boronic acid moiety. The methylene (B1212753) protons of the bromoacetyl group would appear as a distinct singlet. 11B NMR is a particularly useful technique for studying boronic acids. Computational studies and experimental data on related compounds show that the chemical shift in 11B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester or borate (B1201080), which is formed upon interaction with diols or in basic media.

Infrared (IR) Spectroscopy:

Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of molecules with high accuracy. For (4-(2-Bromoacetyl)phenyl)boronic acid, the IR spectrum would be characterized by several key absorptions. Based on computational studies of analogous molecules, the following vibrational modes are expected.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |

| O-H (in B(OH)₂) | ~3200-3600 | Stretching |

| C=O (in -COCH₂Br) | ~1700 | Stretching |

| B-O | ~1350-1390 | Asymmetric Stretching |

| C-B | ~1000-1100 | Stretching |

| C-Br | ~550 | Stretching |

Note: These are approximate values based on computational studies of analogous phenylboronic acid derivatives.

UV-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectrum of (4-(2-Bromoacetyl)phenyl)boronic acid can also be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). Studies on phenylboronic acid derivatives show that they typically exhibit absorption bands in the UV region. The introduction of the bromoacetyl group, which contains a carbonyl chromophore, would likely influence the position and intensity of these absorption maxima. Computational predictions for related borepins have shown that theoretical spectra can reliably anticipate the effects of structural modifications on the electronic transitions.

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Functional Polymers and Hybrid Materials

The ability to integrate (4-(2-Bromoacetyl)phenyl)boronic acid into polymeric structures and onto material surfaces is key to developing functional and responsive materials. This is achieved by leveraging the specific reactivity of its constituent parts.

The bromoacetyl group (–COCH₂Br) is a potent electrophile and an effective alkylating agent, making it highly suitable for various polymerization and polymer modification strategies. google.com Its reactivity is particularly well-utilized in forming stable thioether linkages through reactions with sulfhydryl (thiol) groups. google.com

One common strategy involves the reaction of the bromoacetyl moiety with cysteine residues in peptides or other thiol-containing monomers. google.com This reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion. This process can be controlled by adjusting the pH and reactant concentrations to favor either polymerization, resulting in long polymer chains, or cyclization for smaller peptides. google.com For instance, N-bromoacetyl-derivatized peptides can undergo autopolymerization in neutral pH buffers. google.com

The bromoacetyl group can also be used to graft polymers onto surfaces or to create block copolymers. Materials with surfaces rich in thiol groups can be functionalized by immersing them in a solution containing (4-(2-Bromoacetyl)phenyl)boronic acid, effectively anchoring the molecule to the surface while leaving the boronic acid group available for further interactions. Similarly, polymers containing thiol side chains can be cross-linked using this compound. The kinetics of these reactions are generally favorable, allowing for efficient polymer formation under relatively mild conditions. google.com

Table 1: Polymerization Approaches Involving the Bromoacetyl Group

| Strategy | Reacting Group | Linkage Formed | Description |

| Thiol-Bromo Reaction | Sulfhydryl (-SH) | Thioether | The bromoacetyl group reacts readily with thiol-containing molecules (e.g., cysteine, thiol-modified monomers) to form stable C-S bonds, leading to polymer chains or surface grafting. google.com |

| Free Radical Polymerization | Vinyl Monomers | Carbon-Carbon | While less direct for this compound, the bromoacetyl group can act as an initiator or part of an initiating system for the polymerization of monomers like styrene (B11656) and acrylonitrile. researchgate.net |

| Acylation of Amines | Amine (-NH₂) | Amide | The bromoacetyl group can react with primary and secondary amines, although this is a less common polymerization route compared to the thiol reaction. It is often used for attaching the moiety to a pre-formed polymer or biomolecule. researchgate.net |

The boronic acid group (–B(OH)₂) is the cornerstone for creating affinity materials designed for the selective capture and separation of cis-diol-containing biomolecules. acs.orgxiamenbiotime.com This application, known as boronate affinity chromatography (BAC), is crucial in proteomics, glycomics, and diagnostics for isolating compounds like glycoproteins, saccharides, and ribonucleosides. xiamenbiotime.comresearchgate.net

Materials are functionalized by immobilizing (4-(2-Bromoacetyl)phenyl)boronic acid onto a solid support, such as agarose (B213101) beads, silica (B1680970) nanoparticles, or polymer monoliths. acs.orgnih.gov The immobilization can be achieved via the bromoacetyl end, leaving the boronic acid group exposed and active. vulcanchem.com These functionalized materials exhibit several key advantages:

Broad-spectrum selectivity for molecules with cis-diol groups. acs.orgrsc.org

pH-controlled binding and release , allowing for mild separation conditions. xiamenbiotime.comrsc.org

Reversible covalent interactions , which provide robust binding yet permit easy elution. acs.org

Fast association/desorption kinetics . xiamenbiotime.comrsc.org

For example, agarose-based boronate affinity chromatography has been successfully developed to isolate tropomyosin, an allergenic glycoprotein (B1211001), from various fish samples with high purity and efficiency. nih.gov Similarly, boronic acid-functionalized magnetic nanoparticles offer a rapid method for glycoprotein separation using an external magnetic field. mdpi.com

Design of Boronic Acid-Based Receptors and Sensors (Methodological Aspects)

The unique interaction between boronic acids and diols forms the basis for designing sophisticated molecular receptors and sensors. These systems translate the event of binding a target molecule into a measurable signal, such as a change in fluorescence.

The sensing mechanism of boronic acid-based receptors relies on the reversible covalent esterification reaction between the boronic acid and a molecule containing a 1,2- or 1,3-diol. nih.gov The key to this interaction is the change in the geometry and electronic nature of the boron atom, which is controlled by the pH of the surrounding environment. acs.orgxiamenbiotime.com

Trigonal State: At a pH below its pKa, the boronic acid exists predominantly in a neutral, trigonal planar (sp² hybridized) form. In this state, its affinity for diols is weak. xiamenbiotime.com

Tetrahedral State: When the pH is raised to be near or above the pKa of the boronic acid, it accepts a hydroxide (B78521) ion from the aqueous solution to convert into a more Lewis acidic, anionic tetrahedral boronate (sp³ hybridized) form. acs.org

Cyclic Ester Formation: This tetrahedral boronate anion readily reacts with cis-diols to form a stable five- or six-membered cyclic ester. This binding event is the core of the recognition process. acs.orgnih.gov

Reversibility: The process is fully reversible. Lowering the pH back to an acidic state causes the cyclic ester to dissociate, releasing the bound diol and regenerating the trigonal boronic acid. xiamenbiotime.com

This pH-dependent equilibrium is the fundamental principle enabling boronic acid-based sensors to detect analytes like glucose, catecholamines, and other important biological diols. xiamenbiotime.comresearchgate.net

To create a sensor, the boronic acid recognition element must be coupled to a signal transducer, most commonly a fluorophore. nih.govmdpi.com (4-(2-Bromoacetyl)phenyl)boronic acid is well-suited for this, as the bromoacetyl group can be used to covalently attach the molecule to a fluorescent dye. The sensing mechanism often relies on photoinduced electron transfer (PET). mdpi.com

In a typical PET sensor design, the boronic acid group is positioned close to the fluorophore. The electron-deficient trigonal boronic acid acts as a fluorescence quencher, accepting an electron from the excited fluorophore and preventing it from emitting light. mdpi.com When a target diol binds to the boronic acid, the boron center becomes more electron-rich upon forming the anionic tetrahedral boronate ester. This change inhibits the PET process, "turning on" the fluorescence and generating a detectable signal. mdpi.com

Recently, novel fluorescent sensors have been developed that emit light in the red spectrum, which is advantageous for bioimaging as it minimizes interference from cellular autofluorescence. mdpi.com For example, a sensor integrating an N,O-chelating ligand with a fluorophore can specifically form a stable, fluorescent complex with boronic acid compounds. mdpi.com This modular approach allows for the development of highly sensitive and selective probes for detecting boronic acid-containing agents or, conversely, using boronic acid-functionalized probes to detect diols in biological systems. nih.gov

Supramolecular Assembly Driven by Boronic Acid Interactions

Supramolecular chemistry involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. Arylboronic acids are excellent building blocks for crystal engineering and designing such assemblies. researchgate.netnih.gov The boronic acid group can participate in several key interactions that drive self-assembly.

The primary interactions driving the assembly of boronic acid-containing molecules are:

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are effective hydrogen bond donors, while the oxygen atoms can also act as acceptors. This allows for the formation of robust hydrogen-bonded networks, such as dimers or extended ladder-like structures, often with other molecules containing hydrogen bond acceptors like pyridine (B92270) nitrogen atoms. researchgate.netnih.govrsc.org

Dehydration to Boroxines: Under certain conditions, such as upon heating or over time in solution, three boronic acid molecules can undergo intermolecular dehydration to form a stable, six-membered B₃O₃ ring known as a boroxine (B1236090). This covalent, yet often reversible, self-condensation is a powerful tool for creating highly ordered, trigonal supramolecular structures.

Diol Condensation: As described previously, the reaction with multifunctional diols can be used to link boronic acid molecules together, forming supramolecular polymers or discrete macrocycles. researchgate.net

These interactions allow for the construction of complex and functional architectures. For example, researchers have created stacked layers, helical chains, and crossed ribbons in the solid state by co-crystallizing 4-cyanophenylboronic acid with various N-donor compounds. nih.govrsc.org The specific conformation (syn-syn vs. syn-anti) of the –B(OH)₂ group and the geometry of the co-formers dictate the final supramolecular structure. nih.govrsc.org This ability to form predictable, ordered assemblies makes boronic acids like (4-(2-Bromoacetyl)phenyl)boronic acid attractive components for developing new functional materials and crystalline solids.

Engineering of Self-Assembled Systems and Nanostructures (synthetic aspects)

(4-(2-Bromoacetyl)phenyl)boronic acid is a bifunctional molecule that holds significant promise as a versatile building block in the synthetic engineering of complex self-assembled systems and nanostructures. Its utility stems from the presence of two distinct reactive sites: a boronic acid group and a bromoacetyl group, which can participate in different types of chemical transformations, often orthogonally. This dual reactivity allows for the strategic construction of ordered architectures in materials science and supramolecular chemistry.

The boronic acid moiety, -B(OH)₂, is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. msu.edu This interaction is a cornerstone of dynamic covalent chemistry and has been widely exploited for the self-assembly of various supramolecular structures. bath.ac.uk The formation and cleavage of the resulting boronate esters are highly sensitive to the pH of the surrounding environment, providing a stimulus-responsive character to the assembled systems. nih.gov In the context of nanostructure engineering, the boronic acid group of (4-(2-Bromoacetyl)phenyl)boronic acid can be envisioned to direct the assembly of molecules into higher-order structures such as micelles, vesicles, or self-assembled monolayers (SAMs) upon interaction with polyol-containing species. msu.edunih.govnih.govmdpi.com For instance, amphiphilic block copolymers containing phenylboronic acid have been shown to self-assemble into nanoparticles in aqueous solutions. rsc.orgresearchgate.net

Concurrently, the bromoacetyl group (-COCH₂Br) serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including thiols, amines, and imidazoles. vulcanchem.com This functionality is particularly useful for the covalent immobilization or "grafting" of the molecule onto surfaces or for cross-linking polymer chains to form stable nanostructures like hydrogels or core-shell nanoparticles. The bromoacetyl group can act as an anchor to a substrate or another molecule, providing a permanent connection within a self-assembled architecture that was initially formed through the reversible interactions of the boronic acid group.

The synthetic strategy for engineering self-assembled systems with (4-(2-Bromoacetyl)phenyl)boronic acid would typically involve a multi-step process. Initially, the reversible nature of the boronic acid-diol interaction can be utilized to template the formation of a desired nanostructure. Following this self-assembly, the bromoacetyl group can be reacted to form irreversible covalent bonds, thus "locking" the structure in place. This approach combines the error-correcting and dynamic nature of self-assembly with the robustness of covalent chemistry.

Furthermore, the boronic acid group itself can participate in other powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. vulcanchem.commdpi.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the incorporation of the (4-(2-Bromoacetyl)phenyl)boronic acid unit into conjugated polymers or dendrimers. These larger, well-defined macromolecules can then be designed to self-assemble into sophisticated nanostructures. A representative protocol for a Suzuki-Miyaura coupling involving a phenylboronic acid is presented in the table below.

| Reaction Step | Reagents and Conditions | Purpose | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) | C-C bond formation to create a larger molecular building block. | 85-95 |

| Self-Assembly | Diol-containing molecule or polymer, pH adjustment | Formation of dynamic nanostructures (e.g., micelles, vesicles). | Not Applicable |

| Covalent Capture | Nucleophile (e.g., thiol-modified surface or molecule) | Permanent stabilization of the self-assembled structure. | Variable |

This table presents a generalized synthetic sequence for the use of a bifunctional phenylboronic acid in creating stabilized nanostructures. Yields are representative and can vary based on specific substrates and conditions.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While established methods like the Friedel-Crafts acylation of phenylboronic acid followed by bromination exist, future efforts will likely focus on creating more efficient, safer, and environmentally benign synthetic pathways. vulcanchem.com The principles of green chemistry are increasingly guiding synthetic strategy, encouraging the use of less hazardous reagents and solvents.

Key areas for development include:

Catalytic C-H Borylation: Direct borylation of C-H bonds on an acetylphenyl precursor would represent a more atom-economical approach compared to traditional methods that often involve pre-functionalized starting materials.

Microwave-Assisted Synthesis: The application of microwave heating can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.net

Biorenewable Solvents: Research into replacing traditional organic solvents with biorenewable alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), aligns with the growing demand for sustainable chemical processes. researchgate.net

A comparison of potential synthetic improvements is outlined in the table below.

| Synthetic Aspect | Conventional Method | Potential Future Direction | Anticipated Benefit |

| Key Transformation | Friedel-Crafts Acylation / Bromination | Direct C-H Borylation | Higher Atom Economy, Fewer Steps |

| Energy Input | Conventional Reflux | Microwave Irradiation | Reduced Reaction Time, Energy Savings |

| Solvent | Dichloromethane, Acetic Acid | 2-MeTHF, Water | Reduced Environmental Impact, Increased Safety |

Exploration of Unconventional Reactivity Modes

Beyond its classical roles in Suzuki couplings and nucleophilic substitutions, the inherent functionalities of (4-(2-Bromoacetyl)phenyl)boronic acid offer avenues for exploring novel chemical transformations.

Recent advancements in photoredox catalysis have demonstrated the potential for visible-light-mediated activation of carbon-boron bonds, which can generate aryl radicals for late-stage functionalization. vulcanchem.com This opens up possibilities for forming previously inaccessible chemical bonds under mild conditions. Furthermore, the bromoacetyl group, typically an electrophilic "warhead" for cysteine residues in proteins, could be explored for its reactivity in radical reactions or transition-metal catalyzed processes beyond simple substitution. vulcanchem.com The synergistic activation of both the boronic acid and the bromoacetyl group under a single set of reaction conditions remains a compelling, yet underexplored, area of research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering enhanced safety, consistency, and scalability. vulcanchem.comorganic-chemistry.org The synthesis of boronic acids, including potentially (4-(2-Bromoacetyl)phenyl)boronic acid, has been successfully demonstrated in flow systems, achieving rapid reaction times and high throughput. organic-chemistry.orgmdpi.com

Future opportunities lie in the integration of this compound's synthesis and subsequent derivatization into fully automated platforms. researchgate.net These systems, often guided by artificial intelligence, can rapidly optimize reaction conditions and construct molecular libraries with minimal human intervention. nih.govresearchgate.net Such platforms could utilize (4-(2-Bromoacetyl)phenyl)boronic acid as a key linker molecule, sequentially engaging its two reactive handles in a "one-pot" continuous flow process to build complex structures. semanticscholar.org

| Platform | Description | Application to (4-(2-Bromoacetyl)phenyl)boronic acid |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a fixed vessel. organic-chemistry.org | Enables safer, large-scale production and telescoped reactions where the product of one step is immediately used in the next. vulcanchem.comsemanticscholar.org |

| Automated Synthesis | Robotic systems execute chemical recipes to synthesize molecules. nih.gov | High-throughput screening of reaction conditions for derivatizing the boronic acid and bromoacetyl groups. |

| AI-Informed Platforms | Machine learning algorithms predict optimal synthetic routes and reaction conditions. nih.govresearchgate.net | Design of novel, multi-step syntheses starting from (4-(2-Bromoacetyl)phenyl)boronic acid to create targeted functional molecules. |

Advanced Applications in Chemical Biology Tool Development (synthetic methods)

The bifunctional nature of (4-(2-Bromoacetyl)phenyl)boronic acid makes it an exceptionally valuable scaffold for creating sophisticated tools for chemical biology. Boronic acids are known to interact reversibly with diols, a common motif in biological molecules like saccharides, allowing for their use in molecular recognition and sensing. researchgate.netnih.govnih.gov The bromoacetyl group provides a mechanism for irreversible covalent modification of proteins, particularly on cysteine or histidine residues. vulcanchem.com

Future research will focus on leveraging these properties to develop:

Targeted Covalent Inhibitors: By incorporating a targeting moiety via the boronic acid (e.g., through a Suzuki coupling), the bromoacetyl group can be directed to a specific protein, enabling highly selective and potent inhibition. vulcanchem.com

Activity-Based Probes: These probes can be designed where the boronic acid acts as a recognition element for a specific enzyme class (e.g., serine proteases), bringing the bromoacetyl "warhead" into proximity for covalent labeling and subsequent detection.

Antibody-Drug Conjugates (ADCs): The bromoacetyl group can be used for the site-specific attachment of cytotoxic payloads to antibodies, a technique that enhances the therapeutic index of cancer drugs. vulcanchem.com

Synergistic Combinations with Other Chemical Transformations

The true potential of (4-(2-Bromoacetyl)phenyl)boronic acid may be realized in multi-step synthetic sequences where its two reactive groups are used in concert with other chemical transformations. The orthogonality of the Suzuki-Miyaura coupling and nucleophilic alkylation allows for a stepwise functionalization strategy.

An emerging area is the development of "telescoped" or cascade reactions in a single pot. For example, a synthetic sequence could begin with a Suzuki-Miyaura coupling to install a complex fragment onto the phenyl ring, followed by an in-situ nucleophilic addition to the bromoacetyl moiety. Research is also exploring the combination of different catalytic cycles, such as palladium-catalysis for the boronic acid and photoredox catalysis for the bromoacetyl group, to achieve novel transformations that are not possible with either method alone. researchgate.net This synergistic approach allows for the rapid construction of molecular complexity from a relatively simple, yet highly versatile, starting material.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (4-(2-Bromoacetyl)phenyl)boronic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous derivatives like 4-acetylphenyl boronic acid were prepared using 1.0 mmol starting material in polar aprotic solvents (e.g., DMSO) under inert atmospheres, achieving yields of 73–85% . Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.

- Solvent choice : Use DMSO or MeOH for solubility and stability.

- Monitoring : Track reaction progress via TLC or in situ NMR to minimize byproducts.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers characterize the purity and structural integrity of (4-(2-Bromoacetyl)phenyl)boronic acid post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify the bromoacetyl group (δ ~2.6–2.7 ppm for CH₃ in acetyl; δ ~198 ppm for carbonyl in ¹³C NMR) and boronic acid protons (δ ~7.8–8.1 ppm for aromatic protons adjacent to boron) .

- FT-IR : Confirm boronic acid B-O stretches (~1350 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. In cross-coupling reactions, how does the bromoacetyl moiety influence the reactivity of (4-(2-Bromoacetyl)phenyl)boronic acid compared to other derivatives?

- Methodological Answer : The bromoacetyl group acts as both an electron-withdrawing substituent and a leaving group, enhancing electrophilicity at the acetyl carbon. This facilitates:

- Nucleophilic substitutions : React with amines or thiols to form conjugates (e.g., amides or thioesters).

- Suzuki couplings : The boronic acid moiety enables aryl-aryl bond formation, while the bromoacetyl group can participate in subsequent functionalization .

- Experimental design : Use kinetic studies (e.g., varying Pd catalyst loading) to compare reactivity with non-bromoacetylated analogs.

Q. What experimental and computational approaches can elucidate the electronic effects of the bromoacetyl group on the boronic acid's binding to diols?

- Methodological Answer :

- Potentiometric titration : Measure binding constants (log K) with diols (e.g., fructose or catechol) in aqueous buffers at varying pH. Substituent electronic effects (Hammett σ values) correlate with boronate ester stability .

- DFT calculations : Model the electron-withdrawing effect of bromoacetyl on boron’s Lewis acidity. Compare HOMO-LUMO gaps with experimental UV-Vis spectra.

- Competitive assays : Use fluorescent diols (e.g., alizarin red S) to quantify binding affinity shifts caused by bromoacetyl .

Q. How do steric and electronic factors from substituents affect the stability of boronate ester complexes formed by (4-(2-Bromoacetyl)phenyl)boronic acid?

- Methodological Answer :

- Steric effects : The bromoacetyl group introduces steric hindrance, destabilizing tetrahedral boronate esters. Compare complex stability with less bulky derivatives (e.g., 4-methoxyphenyl boronic acid) via ¹¹B NMR .

- Electronic effects : Electron-withdrawing groups (e.g., bromoacetyl) increase boron’s electrophilicity, enhancing diol binding at neutral pH but reducing stability in acidic conditions.

- pH-dependent studies : Use potentiometry to map stability across pH 3–10, identifying optimal conditions for complexation .

Q. What strategies can mitigate competing side reactions when utilizing (4-(2-Bromoacetyl)phenyl)boronic acid in aqueous-phase synthetic applications?

- Methodological Answer :

- Protecting groups : Temporarily mask the boronic acid with diols (e.g., pinacol) to prevent oxidation or hydrolysis. Deprotect post-reaction using acidic hydrolysis .

- Buffer optimization : Use phosphate buffers (pH 7–8) to stabilize boronate esters while minimizing boronic acid degradation.

- Temperature control : Conduct reactions at 0–4°C to slow hydrolysis of the bromoacetyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.